molecular formula C16H16Cl2N2O B11958864 1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea

1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea

Cat. No.: B11958864
M. Wt: 323.2 g/mol
InChI Key: ALNBRPKLWZNUAZ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two aromatic rings, one substituted with dichloro groups and the other with trimethyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2,4,6-trimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea is used in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea can be compared with other urea derivatives, such as:

    1-(3,4-Dichlorophenyl)-3-phenylurea: This compound lacks the trimethyl groups on the aromatic ring, which can affect its chemical reactivity and biological activity.

    1-(2,4,6-Trimethylphenyl)-3-phenylurea: This compound lacks the dichloro groups on the aromatic ring, which can also influence its properties.

    1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)urea: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.

Biological Activity

1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of aryl ureas, which are known for their diverse pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings.

  • Molecular Formula : C16H16Cl2N2O
  • Molecular Weight : 323.217 g/mol
  • CAS Number : 6341-79-3

The biological activity of this compound can be attributed to its interaction with various biological targets. Aryl ureas typically function as inhibitors of specific enzymes or receptors, affecting metabolic pathways.

Photosynthesis Inhibition

Similar compounds in the aryl urea class, such as DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), have been shown to inhibit photosynthesis by blocking the Q_B plastoquinone binding site in photosystem II. This action prevents electron flow from photosystem II to plastoquinone, thereby disrupting the photosynthetic electron transport chain .

Anticancer Activity

Recent studies have indicated that derivatives of aryl ureas exhibit anticancer properties. For example, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes some findings related to anticancer activity:

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-70.48Induces apoptosis via caspase activation
Compound BHCT-1160.78Cell cycle arrest at G1 phase
This compoundTBDTBDTBD

Note: Specific IC50 values and mechanisms for the target compound need further empirical data.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in studies focusing on cholinesterase inhibition. For instance, related thiourea derivatives have demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that similar activities might be present in this compound.

Case Studies

A study investigating various aryl urea derivatives reported that certain compounds exhibited high selectivity and potency against AChE and BChE with IC50 values below 100 µg/mL . These findings indicate a potential for developing this compound into a therapeutic agent targeting neurodegenerative diseases.

Toxicity and Safety Profile

While many aryl urea compounds have shown promising biological activities, concerns regarding their toxicity must be addressed. DCMU has been classified as a probable human carcinogen based on animal studies . Similar assessments for this compound are necessary to establish a comprehensive safety profile.

Properties

Molecular Formula

C16H16Cl2N2O

Molecular Weight

323.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea

InChI

InChI=1S/C16H16Cl2N2O/c1-9-6-10(2)15(11(3)7-9)20-16(21)19-12-4-5-13(17)14(18)8-12/h4-8H,1-3H3,(H2,19,20,21)

InChI Key

ALNBRPKLWZNUAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

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